molecular formula C17H22N4 B14434995 4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine CAS No. 78069-89-3

4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine

Cat. No.: B14434995
CAS No.: 78069-89-3
M. Wt: 282.4 g/mol
InChI Key: XIPCMUMXTCULLQ-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine is a compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a pyridin-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and specificity . The compound may act as an agonist or antagonist, depending on the target receptor .

Properties

CAS No.

78069-89-3

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

4-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C17H22N4/c1-13-3-4-15(11-14(13)2)20-7-9-21(10-8-20)17-5-6-19-12-16(17)18/h3-6,11-12H,7-10,18H2,1-2H3

InChI Key

XIPCMUMXTCULLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C

Origin of Product

United States

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